molecular formula C17H17N3O3S2 B2530028 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1421529-39-6

3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2530028
CAS No.: 1421529-39-6
M. Wt: 375.46
InChI Key: QPVBVJRGLNPPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a heterocyclic molecule comprising a 4-methoxy-substituted benzo[d]thiazole core linked via an ether oxygen to an azetidine ring. The azetidine is further functionalized with a carboxamide group at the 1-position, which is N-substituted with a thiophen-2-ylmethyl moiety. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azetidine ring, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity compared to larger rings (e.g., thiazolidinone or piperidine), which may influence pharmacokinetics . The thiophene substituent, a sulfur-containing aromatic system, could facilitate π-π stacking interactions in biological targets, as observed in related compounds .

Properties

IUPAC Name

3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-13-5-2-6-14-15(13)19-17(25-14)23-11-9-20(10-11)16(21)18-8-12-4-3-7-24-12/h2-7,11H,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBVJRGLNPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, a compound with the CAS number 1421472-37-8, is part of a class of benzothiazole derivatives that have shown potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 346.4 g/mol. The compound includes a methoxy-substituted benzothiazole moiety linked to an azetidine ring, which is further substituted with a thiophenyl group. Such structural features are pivotal for its biological activity.

Research has indicated that benzothiazole derivatives often exert their biological effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity by disrupting microtubule formation, essential for cell division. For instance, modifications in benzothiazole structures have enhanced their potency against cancer cell lines by inhibiting tubulin polymerization .
  • MAO-B Inhibition : Some studies suggest that benzothiazole derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The design of these compounds often includes a hydrazone moiety to enhance inhibitory activity .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of compounds related to this compound against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
ATCAA-1Leukemia (CCRF-CEM)0.124
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81
SMART CompoundsMelanoma0.021 - 0.071
SMART CompoundsProstate Cancer0.4 - 2.2

These results indicate that modifications to the structure can significantly enhance cytotoxicity, suggesting a strong structure-activity relationship (SAR) in these compounds .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. The presence of thiophene and thiazole rings has been associated with enhanced activity against various bacterial strains .

Case Studies

  • Benzothiazole Derivatives in Cancer Treatment : A study highlighted the efficacy of modified benzothiazole compounds against melanoma and prostate cancer cell lines, demonstrating IC50 values in the low nanomolar range. This suggests that such compounds could serve as promising leads for further development in cancer therapeutics .
  • MAO-B Inhibition Studies : Research on benzothiazole-hydrazone derivatives showed significant inhibition of MAO-B, which could be beneficial for treating neurodegenerative disorders like Parkinson's disease. The binding interactions were characterized through docking studies, revealing important insights into their mechanism of action .

Scientific Research Applications

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives containing thiazole and sulfonamide groups exhibit notable antibacterial activity. For instance, compounds similar to this have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.001 to 0.25 μg/mL . The structural elements of the compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is particularly promising. Studies have demonstrated that related structures can inhibit the proliferation of cancer cells. For example, derivatives of thiazoles have been shown to target key pathways involved in tumorigenesis, including RNA and DNA synthesis inhibition without affecting protein synthesis . In vitro studies have revealed that compounds with similar frameworks can effectively combat various cancer cell lines, including human hepatocellular carcinoma and lung cancer cells .

Case Study:
A molecular docking study indicated that certain derivatives bind effectively to dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Properties

Research on related compounds indicates potential anti-inflammatory effects due to the presence of the pyridine moiety. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, opening avenues for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and thiophene can significantly influence its pharmacological properties:

Functional GroupEffect on Activity
MethoxyEnhances solubility and bioavailability
ThiazoleContributes to antimicrobial and anticancer activity
ThiopheneMay enhance interactions with biological targets

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Several benzothiazole derivatives share structural similarities with the target compound but differ in core linkages and substituents:

  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : Features a 4-methoxybenzo[d]thiazole core linked to an acrylamide group instead of azetidine-carboxamide. The flexible acrylamide chain may alter binding kinetics compared to the rigid azetidine .
  • 2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one (10): Incorporates a thiazolidinone ring (five-membered with sulfur) instead of azetidine. The thiazolidinone’s redox-active sulfur and larger ring size may influence solubility and target interactions .
  • 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Replaces azetidine with a pyridine-carboxamide linkage, highlighting benzothiazole’s versatility in forming diverse pharmacophores .

Physicochemical Properties

  • Lipophilicity : The 4-methoxy group in the target compound and analogues enhances lipophilicity, aiding membrane permeability .
  • Solubility : The thiophene substituent may improve solubility due to sulfur’s polarizability, contrasting with fluorophenyl or naphthyl groups in analogues .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazole- and azetidine-containing compounds often involves multi-step reactions. Key steps include:

  • Coupling reactions : For example, forming the thiazole-azetidine linkage via nucleophilic substitution or copper-catalyzed cross-coupling (e.g., describes similar steps for benzimidazole-thiazole hybrids using solvents like DMF and catalysts like K2_2CO3_3) .
  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) for the carboxamide group, as demonstrated in thiazole-peptidomimetic syntheses () .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) are preferred for solubility and reactivity. Reaction temperatures (e.g., reflux conditions) and pH control (e.g., NaHCO3_3 for deprotonation) are critical for yield optimization .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic analysis : 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR confirm regiochemistry and functional groups. For example, methoxy protons (~3.8–4.0 ppm) and thiophene signals (~6.5–7.5 ppm) are diagnostic () .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns ( reports m/z accuracy within ±0.1 Da) .
  • HPLC : Purity >95% is typically achieved via reverse-phase chromatography, as described for related thiazole derivatives () .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi ( highlight thiazole derivatives’ antimicrobial potential) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. notes thiazole-carboxamides’ anticancer activity via apoptosis induction .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates ( references docking studies to predict target binding) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Modify the methoxy group on the benzo[d]thiazole (e.g., replace with halogens or alkyl groups) to assess electronic effects on bioactivity. demonstrates how 3,4,5-trimethoxy substitutions enhance anticancer activity .
  • Scaffold hopping : Replace the azetidine ring with piperazine or morpholine ( show similar substitutions altering pharmacokinetics) .
  • Bioisosteric replacement : Substitute the thiophene-methyl group with furan or pyridine analogs to evaluate heterocycle contributions ( details thiophene-to-phenyl swaps) .

Q. How can contradictions in biological data (e.g., variable IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines, incubation times, and controls. reports variability in IC50_{50} due to differences in cell culture conditions .
  • Metabolic stability testing : Use liver microsomes or CYP450 inhibition assays to identify if metabolite interference affects activity ( references HPLC-based metabolite profiling) .
  • Target validation : Employ CRISPR/Cas9 knockdowns or siRNA silencing to confirm on-target effects (’s docking studies can guide target prioritization) .

Q. What computational methods are suitable for predicting binding modes and off-target risks?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs ( validates docking poses with crystallographic data) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes ( references MD for thiazole derivatives) .
  • Pharmacophore modeling : Generate 3D pharmacophores to predict off-target binding (e.g., PAINS filters to exclude pan-assay interference compounds) .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

Methodological Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns. uses HPLC-ESI-MS/MS to resolve byproducts in multi-step syntheses .
  • Stability studies : Accelerated degradation under heat/humidity (ICH guidelines) to identify hydrolytically labile groups (e.g., azetidine carboxamide) .
  • Process optimization : Adjust reaction stoichiometry (e.g., excess thiophene-methylamine to drive amidation) and use scavengers (e.g., polymer-bound reagents) to reduce side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.